(4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one

Übersicht

Beschreibung

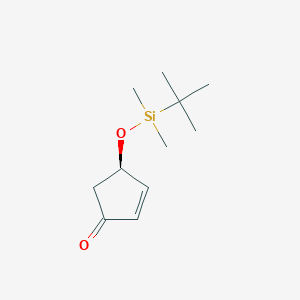

(4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one is a chiral organosilicon compound. It is characterized by the presence of a t-butyldimethylsiloxy group attached to a cyclopentenone ring. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one typically involves the protection of a hydroxyl group with a t-butyldimethylsilyl (TBDMS) group followed by cyclization to form the cyclopentenone ring. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scalable protection and cyclization reactions, ensuring high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentenone ring.

Reduction: Reduction reactions can target the carbonyl group in the cyclopentenone ring.

Substitution: The t-butyldimethylsiloxy group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield a diketone, while reduction could produce a hydroxyl derivative.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one typically involves the use of various reagents and conditions to achieve high enantiomeric purity. For example, the compound can be synthesized through the enantioselective reduction of appropriate precursors using binaphthol-modified lithium aluminum hydride reagents, which enhances its utility in asymmetric synthesis .

Synthetic Building Block

This compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful for creating biologically active compounds, including:

- Nucleoside Analogues : The compound can be used as a precursor in the synthesis of carbocyclic nucleosides, which are important in antiviral and anticancer research .

- Prostaglandin Derivatives : Its structure allows for modifications that lead to the synthesis of prostaglandins, which play crucial roles in various physiological processes .

Research indicates that derivatives of this compound exhibit significant biological activities. For instance:

- Inhibitory Effects : Compounds derived from this cyclopentenone have shown inhibitory activity against enzymes such as human recombinant S-adenosyl-l-homocysteine hydrolase, which is relevant in the context of cancer and parasitic diseases like malaria .

Case Study 1: Synthesis of Nucleoside Analogues

A study demonstrated the conversion of this compound into nucleoside analogues through a series of chemical transformations. The resulting compounds exhibited enhanced antiviral properties compared to their natural counterparts, showcasing the potential for therapeutic applications.

Case Study 2: Prostaglandin Synthesis

Another investigation focused on utilizing this compound as a precursor for prostaglandin derivatives. The synthesized compounds were evaluated for their biological activity, revealing promising results in modulating inflammatory responses.

Comparative Analysis Table

Wirkmechanismus

The mechanism of action of (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one involves its interaction with various molecular targets. The t-butyldimethylsiloxy group can stabilize reactive intermediates, while the cyclopentenone ring can participate in nucleophilic addition reactions. The exact pathways depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

(4R)-limonene: Shares the (4R) configuration but differs in functional groups and overall structure.

Benzoxazole derivatives: These compounds have different core structures but can exhibit similar reactivity in certain contexts.

Uniqueness: (4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one is unique due to its combination of a chiral center, a cyclopentenone ring, and a t-butyldimethylsiloxy group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Biologische Aktivität

(4R)-(+)-t-Butyldimethylsiloxy-2-cyclopenten-1-one is a chiral organosilicon compound notable for its structural characteristics, which include a t-butyldimethylsiloxy group attached to a cyclopentenone ring. This compound is primarily utilized in organic synthesis and biological research due to its unique reactivity and stability.

Chemical Structure

The compound's IUPAC name is (4R)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one, with the molecular formula . Its structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to stabilize reactive intermediates due to the presence of the t-butyldimethylsiloxy group. Additionally, the cyclopentenone ring facilitates nucleophilic addition reactions, making it a valuable probe in biochemical assays and studies of enzyme mechanisms .

Enzyme Interaction Studies

Studies have shown that this compound can act as an effective substrate for various enzymes. For example, it has been utilized in cycloaddition reactions that demonstrate high levels of diastereoselectivity. In one study, it was noted that using this compound in conjunction with different controllers resulted in adducts with significant stereochemical bias .

Anticancer Activity

Research indicates potential anticancer properties associated with this compound. In a comparative study involving various cyclopentenones, this compound exhibited cytotoxic effects on cancer cell lines, suggesting its usefulness in developing anticancer agents .

Case Studies

- Cycloaddition Reactions : A systematic study involving this compound demonstrated its effectiveness in achieving high diastereoselectivity (>99%) in cycloaddition reactions, highlighting its utility in synthetic organic chemistry .

- Antivascular Activity : In a study focused on tubulin polymerization inhibitors, enantiomerically pure forms of similar compounds were evaluated for their anti-tubulin activity. The results indicated that the configuration of compounds significantly influenced their biological activity, supporting further exploration of this compound in this context .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral organosilicon | Enzyme substrate; potential anticancer |

| (4R)-Limonene | Terpene | Antimicrobial; flavoring agent |

| Benzoxazole Derivatives | Heterocyclic compounds | Antitumor; antibacterial |

Eigenschaften

IUPAC Name |

(4R)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,10H,8H2,1-5H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPZSGCXUJECAI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.